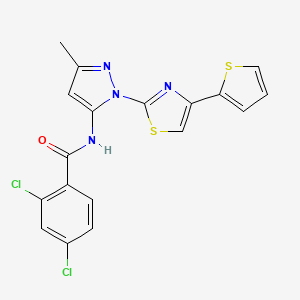

2,4-dichloro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

This compound features a benzamide core substituted with 2,4-dichloro groups, linked to a pyrazole ring bearing a 3-methyl group and a thiazole moiety substituted with thiophene.

Properties

IUPAC Name |

2,4-dichloro-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4OS2/c1-10-7-16(22-17(25)12-5-4-11(19)8-13(12)20)24(23-10)18-21-14(9-27-18)15-3-2-6-26-15/h2-9H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYKOXVTLFHHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dichloro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characterization, and various pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the molecular structure and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an active pharmacological agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antitumor Activity

Studies have also highlighted the antitumor potential of pyrazole derivatives. In vitro assays demonstrated that compounds related to this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, some studies have reported anti-inflammatory effects associated with this class of compounds. They may inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Several case studies have been documented that illustrate the biological efficacy of compounds structurally related to this compound:

- Antifungal Activity : A study evaluated a series of pyrazole derivatives against Candida albicans and found that certain modifications significantly enhanced antifungal activity, suggesting a structure–activity relationship that could be exploited for drug development .

- Analgesic Properties : In another investigation, derivatives were tested for analgesic activity using the hot plate test in mice. Results indicated that these compounds produced significant pain relief compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

| Activity Type | Tested Compounds | Target Organisms/Cells | Results |

|---|---|---|---|

| Antimicrobial | Pyrazole derivatives | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Antitumor | Related pyrazole compounds | MCF-7, HeLa | Induction of apoptosis |

| Anti-inflammatory | Various derivatives | Mouse models | Reduction in edema and cytokine levels |

| Analgesic | Pyrazole-containing thiophene derivatives | Mouse models | Significant pain relief |

Comparison with Similar Compounds

Structural Analogs with Benzamide Cores

3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d)

- Structure: Shares a dichlorobenzamide group but replaces the pyrazole-thiophene-thiazole system with a pyridyl-thiazole and morpholinomethyl side chain.

- Properties: Reported as a yellow solid with confirmed structure via ¹H NMR, ¹³C NMR, and HRMS.

- Biological Relevance : Demonstrated moderate antifungal activity in preliminary screens .

3-(4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Phenoxy)-5-((Tetrahydro-2H-Pyran-4-yl)Methoxy)-N-(Thiazol-2-yl)Benzamide

- Structure: Substitutes the dichlorobenzamide with a methoxy-tetrahydro-pyran and oxadiazole-phenoxy group.

- Properties : The oxadiazole and pyran groups introduce steric bulk and electron-withdrawing effects, likely altering binding kinetics compared to the target compound’s thiophene-thiazole system .

Table 1: Key Structural and Physical Comparisons

Functional Group Variations

Thiazole vs. Thiadiazole Systems

- Thiadiazole Derivatives: describes 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine, where the thiazole is replaced by thiadiazole. Thiadiazoles are known for broader bioactivity (e.g., insecticidal, fungicidal) due to increased electronegativity and hydrogen-bonding capacity .

- Impact on Activity : The target compound’s thiazole-thiophene system may offer superior selectivity for specific targets, while thiadiazoles could enhance potency but with reduced metabolic stability.

Amide vs. Sulfonamide Linkages

- Sulfonamide Analog: lists 4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) under acidic or basic conditions . Subsequent functionalization of the pyrazole and benzamide moieties requires careful control of temperature (60–80°C) and solvent selection (e.g., DMF or acetonitrile). Catalysts like triethylamine are often used to neutralize HCl byproducts .

- Optimization : Reaction progress should be monitored via TLC, and purification achieved via recrystallization (ethanol-DMF mixtures) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR confirm regiochemistry of the thiazole and pyrazole rings. For example, the thiophen-2-yl proton signals appear as doublets at δ 7.1–7.3 ppm .

- IR : Amide C=O stretches are observed at ~1680 cm, while thiazole C=N appears near 1600 cm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 488.346 for CHClNOS) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2,4-dichloro vs. 4-fluorophenyl) influence biological activity?

- Structure-Activity Relationship (SAR) :

| Substituent | Activity Trend (Example) | Mechanism Insight |

|---|---|---|

| 2,4-Dichloro | Enhanced enzyme inhibition | Electron-withdrawing groups increase electrophilicity of the benzamide carbonyl, improving binding to target proteins . |

| Thiophen-2-yl | Improved pharmacokinetics | The thiophene ring enhances lipophilicity, aiding membrane penetration . |

- Data Contradictions : Some studies report reduced activity with bulky substituents (e.g., 4-bromophenyl), suggesting steric hindrance at the binding site .

Q. What computational strategies are recommended to model interactions between this compound and its biological targets?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., PFOR enzyme inhibition, as seen in nitazoxanide analogs) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the thiazole ring’s electron-deficient nature facilitates nucleophilic attack .

- Validation : Cross-reference docking results with experimental IC values and mutagenesis studies to resolve discrepancies .

Q. How can tautomeric equilibria (e.g., thione-thiol forms) affect the compound’s reactivity and biological activity?

- Analysis : Thiazole-thione tautomerism (e.g., in 1,2,4-triazole derivatives) alters hydrogen-bonding capacity. For instance, the thione form stabilizes interactions with catalytic cysteine residues in enzymes .

- Experimental Evidence : H NMR in DMSO-d reveals dynamic exchange between tautomers, confirmed by variable-temperature studies .

Data Analysis and Conflict Resolution

Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?

- Case Study :

- Conflict : Compound 9c (4-bromophenyl substitution) showed antitumor activity in one study but was inactive in another .

- Resolution : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. apoptosis markers) likely explain variability. Standardize protocols using guidelines like OECD TG 455 .

- Recommendation : Perform meta-analyses of IC values across studies to identify outliers and validate via orthogonal assays (e.g., Western blotting for target engagement) .

Experimental Design

Q. What in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential?

- Assay Selection :

- Kinase-Glo Luminescent : Measures ATP depletion to quantify inhibition (e.g., IC for JAK2 kinase) .

- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by monitoring protein thermal stability .

- Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle controls to normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.